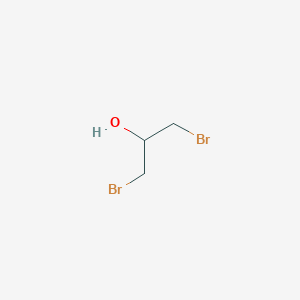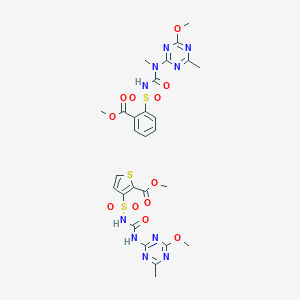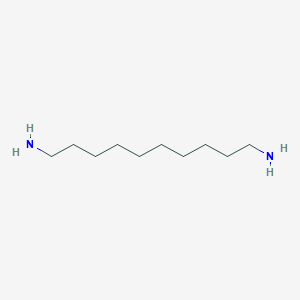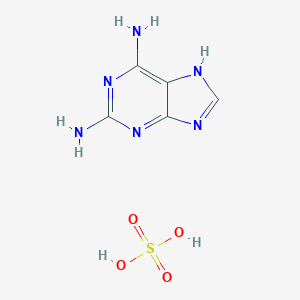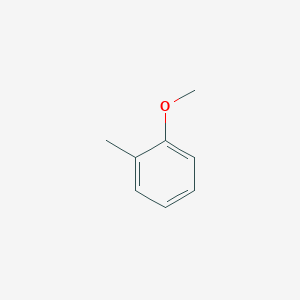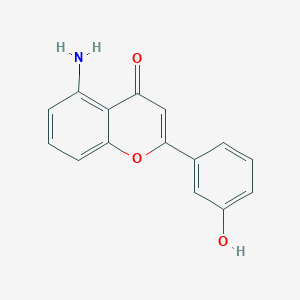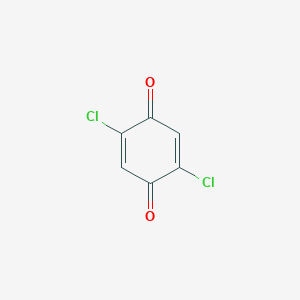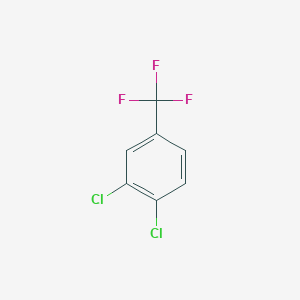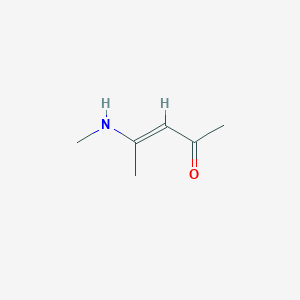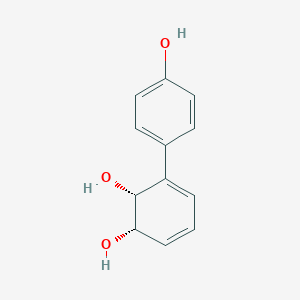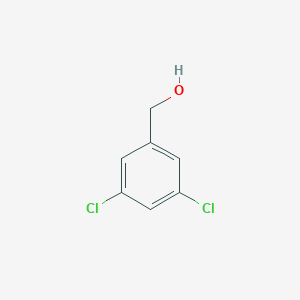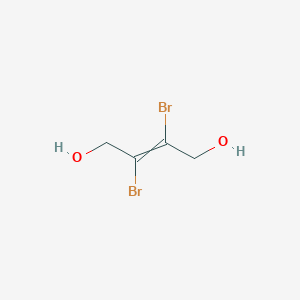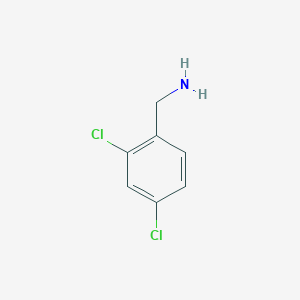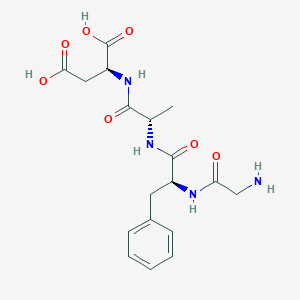
Achatin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Achatin II is a peptide that has been isolated from the African giant snail, Achatina fulica. This peptide has been found to have a wide range of potential applications in scientific research due to its unique properties. In
Mecanismo De Acción
Achatin II blocks the activity of specific types of potassium channels by binding to the channel pore. This binding prevents the flow of potassium ions through the channel, leading to a decrease in membrane potential and a reduction in cell excitability.
Efectos Bioquímicos Y Fisiológicos
Achatin II has been shown to have a range of biochemical and physiological effects. In addition to its ability to block potassium channels, Achatin II has been shown to increase the release of acetylcholine and to inhibit the activity of calcium channels. These effects suggest that Achatin II may have potential therapeutic applications for diseases such as epilepsy and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Achatin II in lab experiments is its specificity for certain types of potassium channels. This specificity allows researchers to study the role of these channels in various physiological processes. However, one limitation of using Achatin II is its relatively low yield using SPPS techniques, which can make it difficult to obtain large quantities of the peptide for use in experiments.
Direcciones Futuras
There are several potential future directions for research on Achatin II. One area of interest is the development of more efficient synthesis methods to increase the yield of the peptide. Another area of interest is the further exploration of the potential therapeutic applications of Achatin II, particularly in the treatment of neurological diseases. Additionally, the use of Achatin II as a tool for studying ion channels and other physiological processes may lead to new insights into the functioning of these systems.
In conclusion, Achatin II is a peptide with a wide range of potential scientific research applications. Its unique properties make it a valuable tool for studying ion channels and other physiological processes, as well as a potential therapeutic agent for various diseases. Further research in this area may lead to new insights into the functioning of these systems and the development of new treatments for neurological diseases.
Métodos De Síntesis
Achatin II can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The yield of Achatin II using SPPS is typically around 50%.
Aplicaciones Científicas De Investigación
Achatin II has been found to have a range of potential scientific research applications, including its use as a tool for studying ion channels and as a potential therapeutic agent for various diseases. Achatin II has been shown to selectively block certain types of potassium channels, making it useful for studying the role of these channels in various physiological processes.
Propiedades
Número CAS |
134562-79-1 |
|---|---|
Nombre del producto |
Achatin II |
Fórmula molecular |
C18H24N4O7 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
Clave InChI |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Secuencia |
GFAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
